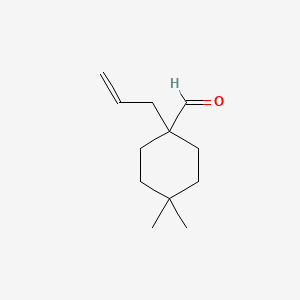![molecular formula C28H35BrN6O3 B13179748 Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B13179748.png)
Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting cyclin-dependent kinases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin-2-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.
Bromination: Introduction of the bromine atom at the 6-position of the pyrido[2,3-d]pyrimidin-2-yl core.
Attachment of the cyclopentyl and methyl groups: These groups are introduced through alkylation reactions.
Coupling with piperazine: The final step involves coupling the modified pyrido[2,3-d]pyrimidin-2-yl core with piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the bromine atom.
科学的研究の応用
Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor in the development of drugs targeting cyclin-dependent kinases, which are crucial in cell cycle regulation.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, particularly cyclin-dependent kinases. These kinases play a vital role in regulating the cell cycle, and inhibition of their activity can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of the kinase, preventing its interaction with substrates and thus inhibiting its activity.
類似化合物との比較
Similar Compounds
Palbociclib: A selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, used in the treatment of breast cancer.
Ribociclib: Another CDK4/6 inhibitor with similar applications in cancer therapy.
Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity against various cancers.
Uniqueness
Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the bromine atom, which confer distinct chemical properties and biological activity. Its role as an intermediate in the synthesis of various pharmacologically active molecules further highlights its importance in medicinal chemistry.
特性
分子式 |
C28H35BrN6O3 |
|---|---|
分子量 |
583.5 g/mol |
IUPAC名 |
tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H35BrN6O3/c1-18-22-17-30-26(32-24(22)35(25(36)23(18)29)21-7-5-6-8-21)31-19-9-11-20(12-10-19)33-13-15-34(16-14-33)27(37)38-28(2,3)4/h9-12,17,21H,5-8,13-16H2,1-4H3,(H,30,31,32) |
InChIキー |
KVWQZDSEVOVIKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


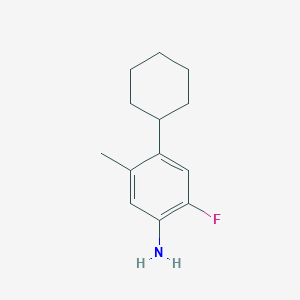

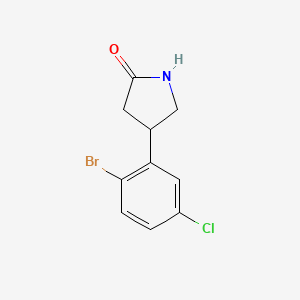
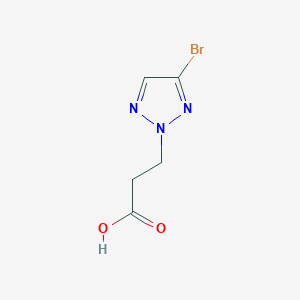
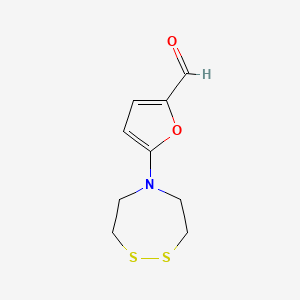
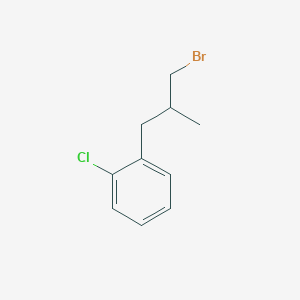
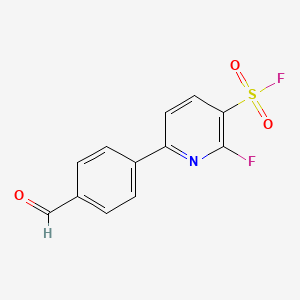
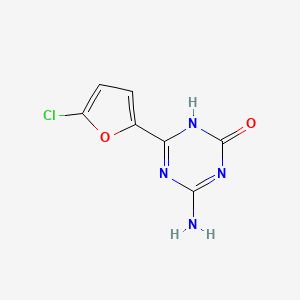
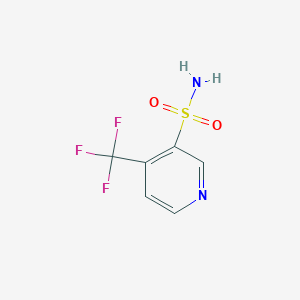

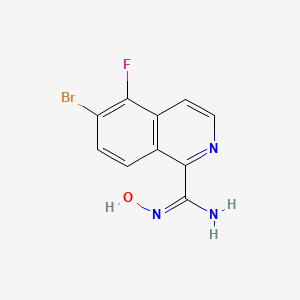
![9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13179729.png)
